

1,1-Dimethoxypropan-2-ol IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-ol

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An In-Depth Technical Guide to **1,1-Dimethoxypropan-2-ol**: Structure, Properties, Synthesis, and Applications

Introduction and Nomenclature

1,1-Dimethoxypropan-2-ol is a chiral organic compound that serves as a valuable intermediate and building block in modern organic synthesis. Its structure, containing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol, makes it a versatile precursor for the synthesis of more complex chiral molecules. This guide provides a comprehensive overview of its chemical identity, properties, a conceptual synthetic protocol, key applications, and safe handling procedures, tailored for professionals in research and drug development.

The formal IUPAC name for this compound is **1,1-dimethoxypropan-2-ol**.^[1] Due to the chiral center at the second carbon atom (C2), the compound exists as a pair of enantiomers, (R)-**1,1-dimethoxypropan-2-ol** and (S)-**1,1-dimethoxypropan-2-ol**, as well as a racemic mixture of both.^{[1][2]}

Identifier	Value	Source
IUPAC Name	1,1-dimethoxypropan-2-ol	PubChem[1]
CAS Number	42919-42-6 (Racemic)	ChemBK[3][4]
96503-30-9 ((R)-enantiomer)	PubChem[2]	
96503-29-6 ((S)-enantiomer)	Sigma-Aldrich	
PubChem CID	554378 (Racemic)	PubChem[1]
Molecular Formula	C ₅ H ₁₂ O ₃	PubChem[1]
Synonyms	1,1-Dimethoxy-2-propanol, (RS)-1,1-Dimethoxy-2- propanol, 2- Hydroxypropionaldehyde dimethyl acetal, rac- Lactaldehyde dimethyl acetal	PubChem[1], ChemBK[3]

Chemical Structure and Physicochemical Properties

The structure of **1,1-dimethoxypropan-2-ol** features a three-carbon propane backbone. The first carbon is bonded to two methoxy groups, forming a dimethyl acetal. The second carbon is bonded to a hydroxyl group, creating a secondary alcohol and a stereocenter.

Caption: 2D representation of **1,1-Dimethoxypropan-2-ol**.

The physical and chemical properties of a compound are critical for its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods.

Property	Value
Molecular Weight	120.15 g/mol [1][2]
Appearance	Liquid[5]
Density (Predicted)	0.984 ± 0.06 g/cm ³ [3][4]
Boiling Point (Predicted)	160.2 ± 20.0 °C[3][4]
Flash Point	50 °C (122 °F)[3][4]
pKa (Predicted)	14.90 ± 0.20[3]

Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic methods. While actual spectra should be run for each sample, the expected profile for **1,1-dimethoxypropan-2-ol** is as follows:

Spectroscopy	Expected Features
^1H NMR	- Doublet for the C3 methyl group (~1.1 ppm).- Singlets for the two methoxy groups (~3.3-3.4 ppm).- Multiplet for the C2 proton (~3.8-4.0 ppm).- Doublet for the C1 proton (~4.2-4.4 ppm).- Broad singlet for the hydroxyl proton (variable).
^{13}C NMR	- Signal for the C3 methyl carbon (~18-20 ppm).- Signals for the two methoxy carbons (~53-55 ppm).- Signal for the C2 carbon (bearing -OH) (~68-70 ppm).- Signal for the C1 carbon (acetal) (~102-104 ppm).[1]
IR Spectroscopy	- Strong, broad absorption for the O-H stretch (~3400 cm^{-1}).- C-H stretching absorptions (~2850-3000 cm^{-1}).- Strong C-O stretching absorptions for the acetal and alcohol (~1050-1150 cm^{-1}).[1]
Mass Spectrometry	Characteristic fragmentation pattern including loss of methoxy groups (M-31) or other small fragments.[1]

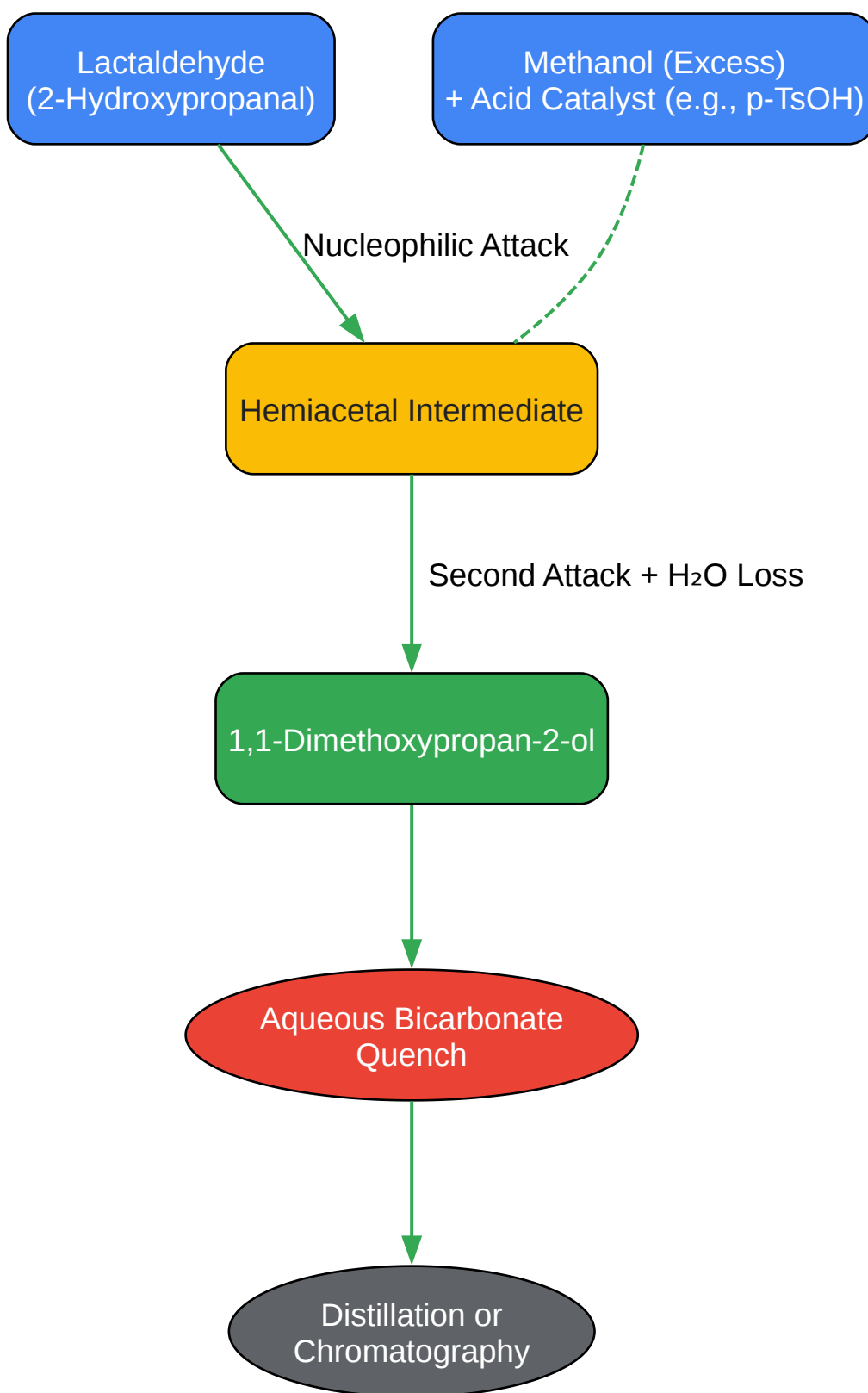
Synthesis and Reaction Mechanisms

Conceptual Synthetic Pathway: Acid-Catalyzed Acetalization

A common and logical method for synthesizing **1,1-dimethoxypropan-2-ol** is through the acid-catalyzed reaction of its parent aldehyde-alcohol, lactaldehyde (2-hydroxypropanal), with methanol or an equivalent methoxy source like trimethyl orthoformate. The acetal functional group serves as an excellent protecting group for the aldehyde, preventing it from undergoing unwanted reactions while chemistry is performed on other parts of the molecule.

Causality in Experimental Design: The reaction is performed under acidic conditions to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by methanol. Anhydrous conditions are crucial; the presence of water can hydrolyze the acetal product,

shifting the equilibrium back towards the starting materials. Using a reagent like trimethyl orthoformate is particularly effective as it reacts with the water byproduct to form methanol and methyl formate, driving the reaction to completion.



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Caption: Conceptual workflow for the synthesis of **1,1-dimethoxypropan-2-ol**.

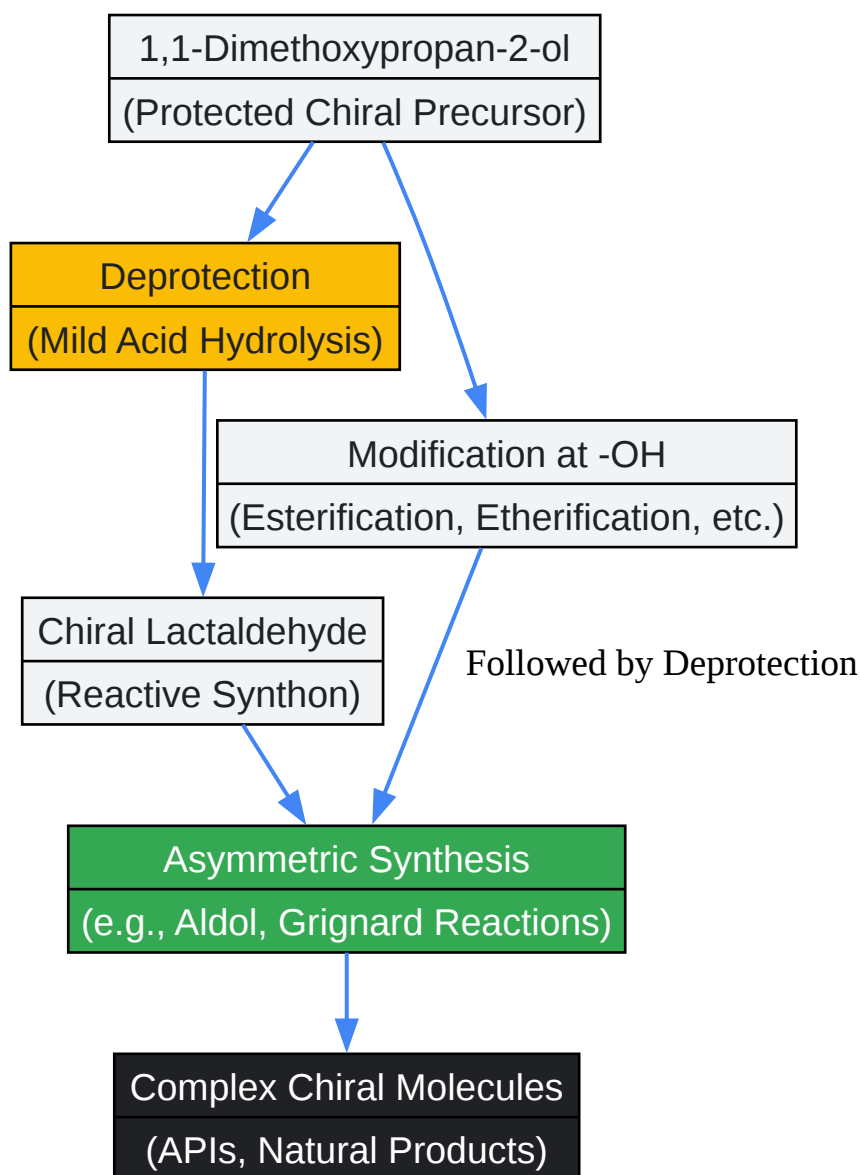
Detailed Step-by-Step Methodology (Hypothetical Protocol)

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lactaldehyde (1.0 eq) and anhydrous methanol (10-20 eq).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq). Rationale: p-TsOH is a strong, non-oxidizing acid that effectively catalyzes acetal formation.
- **Reaction:** Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- **Quenching:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Rationale: Neutralization is critical to prevent acid-catalyzed decomposition of the product during workup and purification.
- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure **1,1-dimethoxypropan-2-ol**.

Key Applications in Research and Development

The primary value of enantiomerically pure (R)- and (S)-**1,1-dimethoxypropan-2-ol** lies in their role as chiral building blocks.^[5] The acetal protects the aldehyde functionality, allowing chemists to selectively modify or use the secondary alcohol in subsequent synthetic steps.

- **Chiral Precursor:** It is a stable, protected form of the chiral synthons (R)- or (S)-lactaldehyde. These aldehydes are valuable starting materials for the asymmetric synthesis of pharmaceuticals, natural products, and other fine chemicals.
- **Synthesis of Bioactive Molecules:** The (R)-enantiomer, for instance, is used in the synthesis of D-lactaldehyde, which is a building block in biocatalysis for developing efficient and environmentally friendly chemical processes.^[5]



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Caption: Logical relationships in the application of **1,1-dimethoxypropan-2-ol**.

Safety, Handling, and Storage

Proper handling of **1,1-dimethoxypropan-2-ol** is essential for laboratory safety. According to the Globally Harmonized System (GHS), it presents the following hazards:

- H226: Flammable liquid and vapor.^{[1][2]}
- H336: May cause drowsiness or dizziness.^[1]

Guideline	Recommendation	Rationale
Ventilation	Use only in a well-ventilated area, preferably within a chemical fume hood. [6] [7]	To keep airborne concentrations below permissible exposure limits and mitigate inhalation hazards (H336). [1]
Handling	Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. [6] [7] [8]	To prevent ignition of flammable vapors (H226). Static discharge can be an ignition source.
Personal Protective Equipment (PPE)	Wear chemical splash goggles, appropriate protective gloves, and a lab coat. [6] [7]	To prevent skin and eye contact.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed. [6] [8]	To maintain chemical stability and prevent the formation of flammable vapor/air mixtures.
Spill Response	Remove all ignition sources. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [6] [8]	To contain the spill safely and prevent fire or environmental contamination.

Conclusion

1,1-Dimethoxypropan-2-ol is a functionally rich molecule of significant utility in synthetic organic chemistry. Its defining features—a protected aldehyde and a chiral secondary alcohol—make it an indispensable precursor for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this compound in their work, paving the way for innovations in science and medicine.

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- To cite this document: BenchChem. [1,1-Dimethoxypropan-2-ol IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617257#1-1-dimethoxypropan-2-ol-iupac-name-and-structure>]

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